molecular formula C19H25NO3 B2741275 1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887466-61-7

1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2741275
CAS No.: 887466-61-7
M. Wt: 315.413
InChI Key: REKNPKSWGGYSDW-UHFFFAOYSA-N
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Description

1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic derivative of the spiro[chroman-2,4'-piperidin]-4-one scaffold (C₁₃H₁₅NO₂), characterized by a 3,3-dimethylbutanoyl group at the 1'-position of the piperidine ring . The spirochromanone core enables unique three-dimensional interactions with biological targets, while the 3,3-dimethylbutanoyl substituent may enhance lipophilicity and metabolic stability, influencing its pharmacokinetic profile .

Properties

IUPAC Name

1'-(3,3-dimethylbutanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-18(2,3)13-17(22)20-10-8-19(9-11-20)12-15(21)14-6-4-5-7-16(14)23-19/h4-7H,8-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKNPKSWGGYSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(3,3-Dimethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step reactions. One common approach is the condensation of chroman derivatives with piperidin-4-one under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1’-(3,3-Dimethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1’-(3,3-Dimethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(3,3-Dimethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Anticancer Activity

  • Sulfonyl-spacer derivatives (e.g., Compound 16) exhibit potent cytotoxicity (IC₅₀: 0.31–5.62 μM) against breast (MCF-7), ovarian (A2780), and colorectal (HT-29) cancers. Mechanistic studies reveal apoptosis induction via sub-G1 and G2-M phase arrest .
  • In contrast, trimethoxyphenyl derivatives (e.g., Compound 15) show weaker activity (IC₅₀: 18.77–47.05 μM), suggesting that bulky substituents may hinder target engagement .

Metabolic Disease Targets

  • Quinoline-4-carbonyl derivatives (e.g., 12a–12g) demonstrate acetyl-CoA carboxylase (ACC) inhibition with EC₅₀ values <10 μM. Substituents like methoxyphenyl enhance potency by improving hydrophobic interactions with the ACC active site .
  • Indole/benzimidazole derivatives (e.g., ACC inhibitors from ) achieve sub-micromolar ACC inhibition (<1 μM) due to optimized aromatic stacking and hydrogen bonding .

Selectivity Profiles

  • Jaspine-thiophene derivatives display selectivity for melanoma cells (B16F10, IC₅₀ = 13.15 μM; SI = 13.37) over non-cancerous cells, a trait attributed to thiophene-mediated membrane permeability .

Biological Activity

1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound that features a unique combination of chroman and piperidine structures. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex spirocyclic structure, which includes:

  • Chroman ring : A bicyclic structure that contributes to the compound's stability and reactivity.
  • Piperidine ring : A six-membered ring containing nitrogen, known for its role in numerous pharmacologically active compounds.

Molecular Formula

The molecular formula for this compound is C20H25NO3C_{20}H_{25}NO_3, with a molecular weight of approximately 327.41 g/mol.

While the precise molecular mechanisms of action for this compound remain largely unexplored, it is hypothesized to interact with various biological targets through:

  • Enzyme inhibition/activation : Potentially modulating the activity of enzymes involved in metabolic pathways.
  • Binding interactions : Engaging with biomolecules such as proteins and nucleic acids, which may lead to changes in gene expression and cellular function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against:

  • Bacteria : Including both Gram-positive and Gram-negative strains.
  • Fungi : Showing potential antifungal properties.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in several cancer cell lines, revealing:

  • Cytotoxic effects : Inducing apoptosis in cancer cells.
  • Inhibition of cell proliferation : Demonstrating potential as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations.
  • Cytotoxicity Assay : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values indicating effective cytotoxicity compared to standard chemotherapeutic agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
Spiroindole derivativesSpirocyclicAnticancer, Antimicrobial
Spirooxindole derivativesSpirocyclicAnticancer, Anti-inflammatory

The distinct structural features of this compound contribute to its unique biological profiles compared to these related compounds.

Q & A

Q. What synthetic strategies are commonly employed to synthesize spiro[chroman-2,4'-piperidin]-4-one derivatives, and how can reaction conditions be optimized for scalability?

Synthesis typically involves multi-step routes, including spirocyclization and functional group coupling. For example:

  • Spirocyclization : Base-catalyzed reactions between 1-(2-hydroxyphenyl)ethanone and N-Boc-4-piperidinone yield tert-butyl 4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate, followed by Boc deprotection using trifluoroacetic acid (TFA) to obtain the core spiro[chroman-2,4'-piperidin]-4-one scaffold .
  • Functionalization : Subsequent coupling with acid chlorides or sulfonyl chlorides under triethylamine catalysis at 60°C for 5–6 hours introduces substituents (e.g., 3,3-dimethylbutanoyl groups) .
    Optimization involves solvent selection (e.g., ethanol for recrystallization), controlled stoichiometry, and real-time monitoring via TLC or NMR to minimize side reactions.

Q. What in vitro assays are standard for evaluating the cytotoxicity of spiro[chroman-2,4'-piperidin]-4-one derivatives, and how are IC₅₀ values interpreted?

The MTT assay is widely used to measure cell viability across cancer cell lines (e.g., MCF-7, A2780, HT-29). Protocols include:

  • Cell treatment : Incubating cells with test compounds for 72 hours at varying concentrations (e.g., 0.1–100 μM).
  • Data analysis : IC₅₀ values (concentration causing 50% cell death) are calculated using nonlinear regression. For example, compound 16 (sulfonyl-substituted derivative) showed IC₅₀ values of 0.31–5.62 μM, indicating high potency, while trimethoxyphenyl derivative 15 had IC₅₀ values of 18.77–47.05 μM, suggesting weak activity .

Q. How do structural modifications (e.g., sulfonyl vs. carbonyl groups) influence the bioactivity of these compounds?

  • Sulfonyl groups : Enhance cytotoxicity by improving solubility and target binding. Compound 16’s sulfonyl spacer increased apoptosis induction (>3-fold early apoptosis in MCF-7 cells) and G2-M phase arrest .
  • Trimethoxyphenyl groups : Reduce potency due to steric hindrance or poor membrane permeability. Derivative 15’s low activity underscores the need for substituent polarity optimization .

Advanced Research Questions

Q. What mechanistic insights explain the apoptosis-inducing activity of these derivatives in cancer cells?

  • Annexin V/PI assays : Quantify early/late apoptosis. Compound 16 increased sub-G1 populations (0.30% to 1.54%) and G2-M phase cells (dose-dependent), indicating DNA damage and mitotic arrest .
  • Caspase activation : Western blotting or fluorometric assays can confirm caspase-3/7 activation, linking apoptosis to intrinsic pathways .

Q. How can in vivo efficacy and toxicity challenges be addressed during preclinical development?

  • Pharmacokinetic profiling : Assess oral bioavailability using murine models. For example, spirocycle derivatives with hydroxamic acid moieties showed 40–60% bioavailability in HCT-116 xenografts .
  • Toxicity mitigation : Structural optimization (e.g., replacing halogenated groups with methoxy) reduces off-target effects. In vivo studies should monitor liver/kidney function and hematological parameters .

Q. What multi-target approaches are viable for enhancing therapeutic potential beyond cytotoxicity?

  • Acetyl-CoA carboxylase (ACC) inhibition : Derivatives like 1'-(2,5-dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one inhibit ACC at nanomolar concentrations, offering dual anticancer and anti-obesity applications .
  • HDAC inhibition : Spiro[chromane-2,4'-piperidine] hydroxamic acid derivatives (e.g., compound 30d) suppress tumor growth via histone deacetylase inhibition, validated in xenograft models .

Q. How do analytical techniques (e.g., NMR, HRMS) ensure compound purity and structural fidelity?

  • ¹H/¹³C NMR : Verify spirocyclic conformation (e.g., δ 2.5–3.5 ppm for piperidine protons) and substituent integration .
  • HRMS : Confirm molecular weight accuracy (e.g., [M+H]⁺ for C₂₁H₂₃NO₃: calc. 337.4, obs. 337.5) .
  • CHN analysis : Validate elemental composition (±0.3% tolerance) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across studies?

  • Comparative docking studies : Use molecular modeling (e.g., AutoDock Vina) to map substituent interactions with targets like ACC or tubulin .
  • Meta-analysis : Aggregate data from multiple cell lines (e.g., melanoma B16F10 vs. breast MCF-7) to identify context-dependent SAR trends. For instance, Jaspine derivatives showed selectivity indices >13 in melanoma but lower efficacy in other cancers .

Q. How can spiro[chroman-2,4'-piperidin]-4-one derivatives be repurposed for non-cancer applications?

  • Antimicrobial activity : Derivatives with β-lactam fused spiroisoxazolidine chromanones inhibit human and plant pathogens (e.g., MIC <1 μg/mL for Staphylococcus aureus) .
  • Antitubercular agents : Analogues with substituted thiophen-2-yl groups showed activity against Mycobacterium tuberculosis (IC₅₀ <10 μM) .

Q. What computational tools are recommended for predicting metabolic stability and drug-likeness?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
  • Molecular dynamics simulations : Assess binding stability with ACC or HDACs over 100-ns trajectories to prioritize derivatives for synthesis .

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